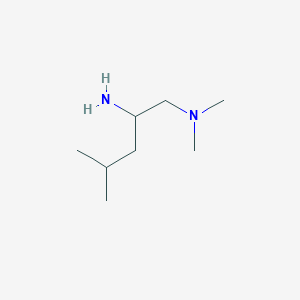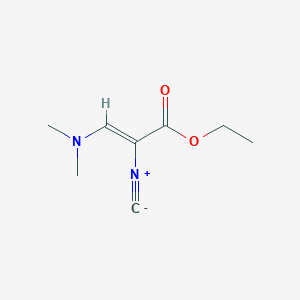
2-(pyridine-4-carbonyloxy)ethyl pyridine-4-carboxylate
Descripción general
Descripción
2-(pyridine-4-carbonyloxy)ethyl pyridine-4-carboxylate is an organic compound that features two pyridine rings connected via an ester linkage
Mecanismo De Acción
Target of Action
Pyridine and its derivatives are known to be common nitrogen heterocycles in fda-approved drugs . They are present in alkaloids, ligands for transition metals, catalysts, and organic materials with various properties .
Mode of Action
Pyridine derivatives are known to undergo c–h functionalization . The Lewis acid activation increases the acidity of the C2 hydrogen for nickel insertion, which leads to C2 functionalization under mild reaction conditions . The role of Lewis acid was proposed to be more than just sacrificial coordination to pyridine for its activation, but it enhances the C–H activation step .
Biochemical Pathways
Pyridine derivatives are known to be involved in numerous oxidation–reduction processes .
Result of Action
Compounds with pyridine nitrogen have traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridine-4-carbonyloxy)ethyl pyridine-4-carboxylate typically involves the esterification of pyridine-4-carboxylic acid with 2-(pyridine-4-carbonyloxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of efficient catalysts and dehydrating agents are likely to be employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(pyridine-4-carbonyloxy)ethyl pyridine-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Hydrolysis: Pyridine-4-carboxylic acid, 2-(pyridine-4-carbonyloxy)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(pyridine-4-carbonyloxy)ethyl pyridine-4-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed as a ligand in coordination chemistry and catalysis.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-4-carboxylic acid: A precursor in the synthesis of 2-(pyridine-4-carbonyloxy)ethyl pyridine-4-carboxylate.
2-(pyridine-4-carbonyloxy)ethanol: Another precursor used in the synthesis.
Ethyl pyridine-2-carboxylate: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its dual pyridine structure connected via an ester linkage, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
2-(pyridine-4-carbonyloxy)ethyl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13(11-1-5-15-6-2-11)19-9-10-20-14(18)12-3-7-16-8-4-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBHSNYNHWOVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)OCCOC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















